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Compound of Interest

Compound Name: 2,6-Dibromo-4-nitrophenol

Cat. No.: B181593 Get Quote

A Spectroscopic Comparison of 2,6-Dibromophenol and Its Isomers: A Guide for Researchers

For scientists and professionals engaged in drug development and chemical research, the

precise identification of isomeric compounds is of paramount importance. Positional isomers

can exhibit markedly different biological activities, toxicological profiles, and chemical

reactivities. This guide provides an objective spectroscopic comparison of 2,6-dibromophenol

and its isomers, offering supporting experimental data and detailed methodologies to aid in

their differentiation.

Introduction to Dibromophenol Isomers
Dibromophenols are a class of halogenated aromatic compounds with the molecular formula

C₆H₄Br₂O. The six positional isomers are distinguished by the arrangement of the two bromine

atoms on the phenol ring. This structural variance leads to unique spectroscopic signatures for

each isomer, which can be elucidated using techniques such as Nuclear Magnetic Resonance

(NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-

Visible (UV-Vis) spectroscopy.

Comparative Spectroscopic Data
The following sections summarize the key spectroscopic data for 2,6-dibromophenol and its

isomers. The data has been compiled from various spectral databases and literature sources.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
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Proton NMR spectroscopy provides information about the chemical environment of hydrogen

atoms in a molecule. The chemical shifts (δ) are influenced by the electron-donating hydroxyl

group and the electron-withdrawing bromine atoms.

Isomer OH Signal (ppm)
Aromatic Signals
(ppm)

Solvent

2,3-Dibromophenol ~5.0-6.0

Three signals

expected in the

aromatic region

CDCl₃

2,4-Dibromophenol 5.68

7.59 (d, J=2.5 Hz,

1H), 7.23 (dd, J=8.7,

2.5 Hz, 1H), 6.89 (d,

J=8.7 Hz, 1H)

CDCl₃

2,5-Dibromophenol ~5.0-6.0

Three signals

expected in the

aromatic region

CDCl₃

2,6-Dibromophenol 5.89

7.44 (d, J=8.0 Hz,

2H), 6.70 (t, J=8.0 Hz,

1H)[1]

CDCl₃

3,4-Dibromophenol ~5.0-6.0

Three signals

expected in the

aromatic region

CDCl₃

3,5-Dibromophenol 5.34
7.15 (s, 1H), 6.88 (s,

2H)
CDCl₃

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides insight into the carbon framework of a molecule. The

chemical shifts of the aromatic carbons are influenced by the electronegativity of the

substituents.
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Isomer C-OH (ppm) C-Br (ppm) C-H (ppm) Solvent

2,3-

Dibromophenol
Predicted ~150

Predicted ~110-

120

Predicted ~115-

135
CDCl₃

2,4-

Dibromophenol
151.8 112.7, 110.1

134.5, 131.5,

117.0
CDCl₃

2,5-

Dibromophenol
Predicted ~152

Predicted ~112-

118

Predicted ~118-

138
CDCl₃

2,6-

Dibromophenol
147.9 110.8 133.0, 129.5[2] CDCl₃

3,4-

Dibromophenol
Predicted ~153

Predicted ~115-

125

Predicted ~115-

135
CDCl₃

3,5-

Dibromophenol
155.8 122.9 125.6, 116.8[3] CDCl₃

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups within a molecule based on their

vibrational frequencies. Key absorptions for dibromophenols include the O-H stretch, C-O

stretch, and C-Br stretch.
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Isomer
O-H Stretch
(cm⁻¹)

C-O Stretch
(cm⁻¹)

C-Br Stretch
(cm⁻¹)

Aromatic C=C
Stretch (cm⁻¹)

2,3-

Dibromophenol

~3500-3200

(broad)
~1300-1180 ~850-550 ~1600-1450

2,4-

Dibromophenol
~3440 (broad)[4] ~1280, 1180 ~670 ~1580, 1470[4]

2,5-

Dibromophenol

~3500-3200

(broad)
~1300-1180 ~850-550 ~1600-1450

2,6-

Dibromophenol
~3470 (broad)[5] ~1200 ~780, 710 ~1570, 1450[5]

3,4-

Dibromophenol

~3500-3200

(broad)
~1300-1180 ~850-550 ~1600-1450

3,5-

Dibromophenol
~3500 (broad)[6] ~1300 ~840 ~1580, 1440[6]

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments. The presence of two bromine atoms results in a characteristic isotopic pattern (M,

M+2, M+4 in a ~1:2:1 ratio) for the molecular ion.
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Isomer Molecular Ion (m/z) Key Fragment Ions (m/z)

2,3-Dibromophenol 250, 252, 254[7]
171/173 ([M-Br]⁺), 143/145

([M-Br-CO]⁺), 92 ([M-2Br]⁺)[7]

2,4-Dibromophenol 250, 252, 254[8]
171/173 ([M-Br]⁺), 143/145

([M-Br-CO]⁺), 63

2,5-Dibromophenol 250, 252, 254
Predicted similar to other

isomers

2,6-Dibromophenol 250, 252, 254[5] 171/173 ([M-Br]⁺), 63

3,4-Dibromophenol 250, 252, 254
Predicted similar to other

isomers

3,5-Dibromophenol 250, 252, 254
Predicted similar to other

isomers

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions,

which is related to the electronic transitions within the molecule.

Isomer λmax (nm) Solvent

2,3-Dibromophenol ~280 Methanol or Acetonitrile

2,4-Dibromophenol 284, 292 Ethanol

2,5-Dibromophenol Not readily available -

2,6-Dibromophenol 286[1] Ethanol

3,4-Dibromophenol Not readily available -

3,5-Dibromophenol Not readily available -

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the dibromophenol isomer in 0.5-0.7

mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

Instrumentation: A high-resolution NMR spectrometer with a proton frequency of at least 300

MHz.

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Typical parameters: spectral width of 12-16 ppm, 16-64 scans, relaxation delay of 1-2

seconds.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at

0 ppm).

¹³C NMR Acquisition:

Acquire a proton-decoupled one-dimensional carbon spectrum.

Typical parameters: spectral width of 200-220 ppm, 1024 or more scans, relaxation delay

of 2-5 seconds.

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
Sample Preparation:

Solid (KBr pellet): Mix a small amount of the solid sample with dry potassium bromide

(KBr) powder and press into a thin, transparent pellet.

Solid (ATR): Place a small amount of the solid sample directly on the Attenuated Total

Reflectance (ATR) crystal.
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Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CS₂) and place in an

appropriate IR cell.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Acquisition:

Record the spectrum typically in the range of 4000-400 cm⁻¹.

Acquire a background spectrum of the empty sample holder (or pure solvent) and subtract

it from the sample spectrum.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
Sample Introduction: Gas Chromatography (GC) is commonly used for sample introduction.

GC Conditions: Use a non-polar capillary column (e.g., DB-5ms). A typical temperature

program would be to hold at 50-70°C for 1-2 minutes, then ramp at 10-20°C/min to 250-

280°C.

Instrumentation: A mass spectrometer, often a quadrupole or ion trap, coupled to a GC

system.

Ionization: Electron Ionization (EI) at 70 eV is standard for creating fragment ions.

Acquisition: Scan a mass range of m/z 40-400 to detect the molecular ion and key

fragments.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Sample Preparation: Prepare a dilute solution of the dibromophenol isomer in a UV-

transparent solvent (e.g., ethanol, methanol, or acetonitrile) in a quartz cuvette. The

concentration should be adjusted to yield an absorbance between 0.2 and 1.0 at the λmax.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Acquisition:
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Record the spectrum over a range of approximately 200-400 nm.

Use the pure solvent as a reference to obtain the baseline.

Experimental Workflow
The logical progression for the spectroscopic analysis and comparison of dibromophenol

isomers is outlined in the following diagram.

Sample Preparation

Spectroscopic Analysis

Data Processing and Interpretation

Comparative Analysis

Dibromophenol Isomer

Dissolve in
Deuterated Solvent

Prepare KBr Pellet
or ATR Sample

Dissolve in
Volatile Solvent

Prepare Dilute Solution
in UV-Transparent Solvent

NMR Spectroscopy
(¹H and ¹³C) IR Spectroscopy GC-MS Analysis UV-Vis Spectroscopy

Determine Chemical Shifts,
Coupling Constants, and

Number of Signals

Identify Functional Group
Vibrational Frequencies

Analyze Molecular Ion Peak
and Fragmentation Pattern

Determine λmax and
Molar Absorptivity

Compare Spectroscopic Data
of all Isomers

Click to download full resolution via product page
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Caption: Workflow for the spectroscopic comparison of dibromophenol isomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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